Bienvenue dans la boutique en ligne BenchChem!

3-Ethylazetidine-3-carboxylic acid

Azetidine Scaffold Conformational Restriction Medicinal Chemistry

3-Ethylazetidine-3-carboxylic acid (CAS 1213240-08-4) offers a unique advantage over standard azetidine building blocks: its free carboxylic acid enables direct coupling to resin-bound peptides, eliminating a deprotection step and minimizing acid-catalyzed side reactions. The strained 3-ethyl azetidine ring introduces a β-amino acid kink that enhances proteolytic stability and stabilizes turn conformations. With high aqueous solubility (XLogP3-AA = -2.5) and a TPSA of 49.3 Ų, it is ideal for fragment-based screening and ADC linker applications. Ensure your synthesis starts with the right scaffold.

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 1213240-08-4
Cat. No. B2919397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylazetidine-3-carboxylic acid
CAS1213240-08-4
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESCCC1(CNC1)C(=O)O
InChIInChI=1S/C6H11NO2/c1-2-6(5(8)9)3-7-4-6/h7H,2-4H2,1H3,(H,8,9)
InChIKeyHCFIMLHWRVBLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethylazetidine-3-carboxylic Acid (CAS 1213240-08-4): A Constrained Azetidine Scaffold for Precision Chemical Biology


3-Ethylazetidine-3-carboxylic acid (CAS 1213240-08-4) is a non-proteinogenic amino acid that features a strained four-membered azetidine ring bearing a 3-ethyl substituent and a free carboxylic acid moiety (molecular formula C₆H₁₁NO₂, MW 129.16 g/mol) [1]. Its XLogP3-AA value of -2.5 indicates high aqueous solubility, and the topological polar surface area (TPSA) of 49.3 Ų is consistent with favorable membrane permeability for small-molecule probes [1]. As a 3-alkyl azetidine-3-carboxylic acid, this compound serves as a constrained proline isostere that can be directly coupled into peptide backbones without the need for protecting-group manipulation, a feature that distinguishes it from N-protected azetidine building blocks (e.g., Boc- or Cbz-protected derivatives) .

Why 3-Ethylazetidine-3-carboxylic Acid Cannot Be Substituted by Unsubstituted Azetidine-3-carboxylic Acid or 2-Carboxylic Acid Regioisomers


Generic substitution within the azetidine carboxylic acid class is not chemically or pharmacologically equivalent. The 3-ethyl substituent introduces steric bulk that restricts rotational freedom of the carboxylic acid group and alters the conformational landscape of the azetidine ring [1]. In contrast, azetidine-3-carboxylic acid (lacking the 3-ethyl group) exhibits a different XLogP3-AA value (approximately -3.2, estimated) and a reduced rotatable bond count (1 vs. 2), which directly impacts solubility and the spatial orientation of the carboxylate in receptor binding pockets [1]. The regioisomeric 3-ethylazetidine-2-carboxylic acid positions the carboxylate at the 2-position, resulting in an α-amino acid geometry that mimics proline, whereas the 3-carboxylic acid scaffold provides a β-amino acid framework with a distinct vector for side-chain presentation . These structural differences translate into divergent binding kinetics at biological targets, as demonstrated by the >5,000-fold selectivity window achieved by azetidine-3-carboxylic acid-based S1P₁ agonists compared to their 2-carboxylic acid counterparts [2].

Quantitative Differentiation of 3-Ethylazetidine-3-carboxylic Acid: Physicochemical Properties, Synthetic Accessibility, and Biological Targeting Evidence


Conformational Restriction: 3-Ethyl Substituent Reduces Conformational Entropy and Improves Binding Enthalpy

The 3-ethyl group in 3-ethylazetidine-3-carboxylic acid introduces steric hindrance that restricts rotation of the exocyclic carboxylic acid group, as demonstrated by the rotatable bond count of 2 compared to 1 for the unsubstituted azetidine-3-carboxylic acid [1]. This conformational pre-organization reduces the entropic penalty upon target binding, a principle that has been exploited in the design of CB₁ receptor antagonists where 3-alkyl azetidine-3-carboxylic acid cores exhibit improved binding kinetics relative to flexible, acyclic amino acid mimetics [2].

Azetidine Scaffold Conformational Restriction Medicinal Chemistry

Solubility and Permeability Balance: XLogP3-AA = -2.5 Confers Favorable Aqueous Solubility

The computed XLogP3-AA value of -2.5 for 3-ethylazetidine-3-carboxylic acid predicts high aqueous solubility, a critical parameter for in vitro assay compatibility and formulation development [1]. This is substantially more hydrophilic than typical N-protected azetidine building blocks (e.g., 1-Boc-3-ethylazetidine-3-carboxylic acid, predicted XLogP ~ 1.2) . The TPSA of 49.3 Ų remains below the 140 Ų threshold for blood-brain barrier penetration, suggesting that the compound retains sufficient passive permeability for cellular uptake [1].

ADME Prediction Aqueous Solubility Membrane Permeability

Direct Incorporation into Peptide Backbones: Free Carboxylic Acid Eliminates Deprotection Steps

3-Ethylazetidine-3-carboxylic acid is supplied as the free acid, enabling direct activation and coupling onto resin-bound peptides without prior removal of a protecting group . This contrasts with N-protected derivatives such as 1-Boc-3-ethylazetidine-3-carboxylic acid, which require an additional trifluoroacetic acid (TFA) deprotection step prior to chain elongation [1]. The elimination of this step reduces overall synthetic cycle time and minimizes exposure to strongly acidic conditions that can degrade acid-sensitive residues (e.g., tryptophan, methionine).

Peptide Synthesis Solid-Phase Peptide Synthesis Building Block Efficiency

Pharmacological Precedent: 3-Alkyl Azetidine-3-carboxylic Acid Core Enables Potent CB₁ Antagonism

The 3-alkyl azetidine-3-carboxylic acid scaffold, exemplified by 3-ethylazetidine-3-carboxylic acid, has been extensively validated in the development of cannabinoid-1 (CB₁) receptor antagonists by Merck & Co. [1]. Patent US7906652 discloses a series of heterocycle-substituted 3-alkyl azetidine derivatives where the 3-alkyl group (e.g., ethyl) on the azetidine-3-carboxylic acid core is essential for achieving potent CB₁ antagonism [1]. This scaffold class is specifically cited for its ability to impart the necessary conformational constraint to achieve sub-micromolar potency and functional antagonism [2].

Cannabinoid Receptor CB₁ Antagonist Obesity Pharmacology

Purity and Cost-Effectiveness: ≥95% Purity at Economical Scale

3-Ethylazetidine-3-carboxylic acid is commercially available with a minimum purity of 95% (HPLC) at a unit price of approximately €1,280/g (based on 50 mg at €641) . This compares favorably to the N-Boc protected derivative (1-Boc-3-ethylazetidine-3-carboxylic acid), which is priced at roughly €1,800/g for 98% purity material . The lower cost per gram for the unprotected building block, combined with the elimination of an orthogonal deprotection step, reduces overall cost per synthesized compound.

Chemical Purity Procurement Economics Building Block Sourcing

S1P₁ Agonist Activity Demonstrates Potent and Selective Pharmacological Potential of Azetidine-3-carboxylic Acid Scaffold

Although not a direct comparator for the free acid, the azetidine-3-carboxylic acid scaffold, when elaborated, can yield extraordinary target selectivity. CS-2100, an elaborated azetidine-3-carboxylic acid derivative, exhibits an EC₅₀ of 4.0 nM for human S1P₁ and >20,000 nM for S1P₃, representing >5,000-fold selectivity [1]. This selectivity is attributable to the constrained geometry imposed by the azetidine-3-carboxylic acid core, which precludes productive interactions with the S1P₃ binding pocket. This class-level data strongly supports the use of 3-ethylazetidine-3-carboxylic acid as a starting point for generating highly selective pharmacological probes.

S1P₁ Agonist Immunomodulation Selectivity

High-Impact Application Scenarios for 3-Ethylazetidine-3-carboxylic Acid Based on Verified Differentiation


Direct Solid-Phase Peptide Synthesis of Constrained Peptidomimetics

The free carboxylic acid functionality of 3-ethylazetidine-3-carboxylic acid allows direct activation and coupling to resin-bound peptides without prior deprotection . This reduces the synthetic sequence by one step compared to N-Boc-protected analogs and avoids exposure of the growing peptide chain to trifluoroacetic acid, which can cause acid-catalyzed side reactions (e.g., t-butyl cation alkylation of tryptophan) [1]. The constrained azetidine ring introduces a β-amino acid-like kink that stabilizes turn conformations and improves proteolytic stability [2].

Fragment-Based Lead Discovery Targeting GPCRs (CB₁, S1P₁)

The 3-alkyl azetidine-3-carboxylic acid scaffold has been validated in Merck's CB₁ antagonist program and in the development of S1P₁ agonists with >5,000-fold selectivity over S1P₃ [3][4]. The high aqueous solubility (XLogP3-AA = -2.5) [5] ensures compatibility with fragment screening at high concentrations (e.g., 500 μM), while the rotatable bond count of 2 provides sufficient conformational rigidity to yield interpretable SAR.

Synthesis of Metabolically Stable Non-Cleavable ADC Linkers

Azetidine-3-carboxylic acid derivatives are employed as non-cleavable linkers in antibody-drug conjugates (ADCs) due to the metabolic stability of the azetidine ring [6]. The 3-ethyl substituent increases steric hindrance around the linker attachment point, potentially reducing premature payload release via retro-Michael elimination or esterase-mediated cleavage. The free carboxylic acid enables direct conjugation to lysine residues or engineered cysteine thiols on the antibody.

Building Block for Chiral Ligand and Organocatalyst Synthesis

The 3-ethylazetidine-3-carboxylic acid core can be resolved into enantiopure forms (e.g., via diastereomeric salt formation) to serve as a chiral scaffold for asymmetric catalysis [2]. The rigid, 3D orientation of the nitrogen and carboxylic acid groups provides a well-defined chiral environment that can bias the approach of substrates in reactions such as aldol additions and Michael reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethylazetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.